(1S)-1-(2-Chlorophenyl)ethane-1,2-diamine
Description
General Overview of Vicinal Diamines in Stereoselective Transformations
Vicinal diamines, also known as 1,2-diamines, are organic compounds containing two amino groups attached to adjacent carbon atoms. Their stereoisomeric forms, particularly the chiral, enantiomerically pure versions, are of immense interest in organic synthesis. acs.org These compounds are widely employed as chiral auxiliaries and as ligands for metal catalysts in asymmetric synthesis. acs.orgsigmaaldrich.com The synthesis of vicinal diamines with controlled stereochemistry is a significant challenge, especially for unsymmetrically substituted derivatives. sigmaaldrich.com
The utility of vicinal diamines stems from their ability to form stable chelate complexes with metal ions, creating a well-defined chiral environment around the metal center. This chiral pocket dictates the facial selectivity of the approach of a prochiral substrate, leading to the preferential formation of one enantiomer over the other. Various synthetic methods have been developed to access these crucial molecules, including the diastereoselective three-component reaction of diazo compounds with diarylmethanimines and ketimines, and the copper-catalyzed reductive coupling of imines and allenamides. rsc.orgacs.org
Importance of Chiral Scaffolds in Asymmetric Catalysis and Synthesis
Chiral scaffolds are molecular frameworks that possess a defined three-dimensional structure and are instrumental in asymmetric catalysis. rsc.org They serve as the foundation for the construction of chiral ligands and catalysts that are essential for producing enantiomerically pure compounds, which are vital in pharmaceuticals, agrochemicals, and materials science. rsc.orgnumberanalytics.com The effectiveness of a chiral catalyst lies in its ability to interact specifically with a substrate, guiding the reaction to yield a particular enantiomer. numberanalytics.com
The development of efficient methods for synthesizing these chiral scaffolds is a primary focus in organic chemistry. rsc.org Nature often provides inspiration, with enzymes catalyzing asymmetric reactions with remarkable selectivity. nih.gov Researchers have drawn from this, developing hybrid catalysts that merge the catalytic power of metal complexes with the chirality of biomolecules like DNA. nih.govnih.gov These DNA-based hybrid catalysts have shown high enantioselectivity in a variety of bond-forming reactions. nih.govnih.gov
The significance of asymmetric synthesis is underscored by the different physiological activities often exhibited by the enantiomers of a chiral molecule. For instance, the (S)-enantiomer of the anticoagulant warfarin (B611796) is four to five times more active than its (R)-enantiomer. mdpi.com This highlights the critical need for synthetic methods that can selectively produce the desired enantiomer.
Contextualizing (1S)-1-(2-Chlorophenyl)ethane-1,2-diamine within the Chiral Diamine Class
This compound belongs to the family of chiral vicinal diamines. Its structure is characterized by an ethane (B1197151) backbone with two amino groups on adjacent carbons and a 2-chlorophenyl group attached to one of these carbons, conferring a specific chirality to the molecule. This particular substitution pattern, with the chloro group at the ortho position of the phenyl ring, introduces specific steric and electronic effects that influence its coordination properties and catalytic activity.
While direct research findings on this compound are not extensively detailed in the provided search results, its structural relative, (R)-1-(2-Chlorophenyl)ethane-1,2-diol, is noted as a critical intermediate in asymmetric synthesis. This suggests that the corresponding diamine would also be a valuable building block. The synthesis and application of chiral 1,2-diamines are well-established fields, with numerous strategies available for their preparation and use in asymmetric catalysis. rsc.orgrsc.orgnih.gov The presence of the 2-chlorophenyl group in this compound makes it a potentially valuable ligand for a range of metal-catalyzed asymmetric reactions, where the electronic and steric nature of the substituent can be fine-tuned to achieve high levels of enantioselectivity.
Interactive Data Table: Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| (R)-1-(2-Chlorophenyl)ethane-1,2-diol | 32345-65-6 | C8H9ClO2 | 172.61 | Chiral vicinal diol, intermediate in asymmetric synthesis. nih.gov |
| 1,2-bis(2-Chlorophenyl)ethane | 6639-40-3 | C14H12Cl2 | 251.15 | Symmetrical diarylethane. pharmaffiliates.com |
| (S)-Warfarin | 5543-57-7 | C19H16O4 | 308.33 | Highly active enantiomer of the anticoagulant warfarin. mdpi.com |
| (1R,2R)-1,2-Diaminocyclohexane | 20439-47-8 | C6H14N2 | 114.19 | A common C2-symmetric chiral diamine used in catalysis. researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
(1S)-1-(2-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H11ClN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m1/s1 |
InChI Key |
BRKMFMWSBIXVBA-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CN)N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)N)Cl |
Origin of Product |
United States |
Ligand Design and Applications in Asymmetric Catalysis
(1S)-1-(2-Chlorophenyl)ethane-1,2-diamine as a Chiral Ligand Platform
This compound belongs to the family of C₂-symmetric and pseudo-C₂-symmetric chiral 1,2-diamines, which are fundamental building blocks in the synthesis of chiral auxiliaries, organocatalysts, and ligands for asymmetric metal catalysis. rsc.org The core structure, featuring two nitrogen atoms and a stereogenic center, allows for bidentate coordination to a metal center, creating a stable five-membered chelate ring. This chelation geometry is crucial for transferring the chiral information from the ligand to the reacting substrate.
The "(1S)" designation specifies the absolute configuration at the stereogenic carbon atom bearing the 2-chlorophenyl group, which is a key determinant of the enantioselectivity it can induce. The presence of the 2-chlorophenyl substituent provides steric bulk and introduces specific electronic properties that can be fine-tuned to optimize catalytic activity and selectivity.
The effectiveness of a chiral ligand like this compound in asymmetric catalysis can be systematically optimized by modifying its structure. The primary goals of such modifications are to enhance enantioselectivity, increase catalytic activity (turnover frequency), and improve solubility and stability of the resulting metal complex. Key design principles include:
Steric Tuning: The steric environment around the metal center is a critical factor in controlling the approach of the substrate. For this compound, the 2-chlorophenyl group provides a bulky substituent that can create a well-defined chiral pocket. Further modifications could involve introducing even bulkier groups on the phenyl ring or on the nitrogen atoms to enhance facial discrimination of the substrate.
Electronic Effects: The electronic properties of the ligand influence the Lewis acidity of the metal center, which in turn affects its catalytic activity. The electron-withdrawing nature of the chlorine atom on the phenyl ring in this compound can increase the Lewis acidity of the coordinated metal ion. This can be further modulated by introducing other substituents (either electron-donating or electron-withdrawing) on the aromatic ring to fine-tune the reactivity of the catalyst.
N-Substitution: Modification of the amine groups is a common strategy. Introducing substituents on one or both nitrogen atoms can significantly alter the steric and electronic properties of the ligand. For example, the synthesis of N,N'-dimethylated derivatives of related 1,2-diamines has been shown to be effective in certain nickel-catalyzed cross-coupling reactions. rsc.org This modification can also prevent side reactions and improve the stability of the catalyst.
Backbone Rigidity: The conformation of the five-membered chelate ring formed upon metal binding is crucial for stereocontrol. Introducing structural elements that increase the rigidity of the ligand backbone can lock the chelate into a specific conformation, leading to higher enantioselectivity. This can be achieved by incorporating the diamine motif into a more complex, cyclic, or polycyclic framework.
As a bidentate N,N-donor ligand, this compound readily forms coordination complexes with a variety of transition metals. The formation of these complexes is typically achieved by reacting the diamine with a suitable metal salt, such as a halide, acetate, or triflate. Copper(II) complexes are of particular interest due to their demonstrated efficacy in catalyzing asymmetric reactions like the Henry and aza-Henry reactions. researchgate.netacs.org
The reaction of this compound with a copper(II) salt, for instance Cu(OAc)₂, would be expected to yield a square-planar or distorted square-planar complex. In such a complex, the diamine would occupy two of the coordination sites of the copper ion. The remaining sites could be occupied by anions from the salt (e.g., acetate) or by solvent molecules. The precise geometry and coordination environment of the metal center are critical for the catalytic cycle and the stereochemical outcome of the reaction. The formation of these stable chelate complexes is a key feature that makes 1,2-diamines effective ligands in catalysis. nih.govnih.gov
Catalytic Asymmetric Transformations Mediated by this compound Ligands
Complexes derived from chiral 1,2-diamines are powerful catalysts for a range of asymmetric transformations. Their ability to create a well-defined chiral environment around a metal center makes them particularly suitable for reactions involving the formation of new stereocenters.
The construction of carbon-carbon bonds in a stereocontrolled manner is a central goal of modern organic synthesis. Chiral diamine-metal complexes have proven to be highly effective in this domain.
The Nitroaldol, or Henry reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound to produce a β-nitro alcohol. researchgate.netnih.gov The development of catalytic asymmetric versions of this reaction is of great importance, as the products are versatile intermediates that can be converted into valuable compounds such as β-amino alcohols and α-hydroxy ketones. uwindsor.ca
Chiral copper(II) complexes derived from 1,2-diamines have been successfully employed as catalysts for the asymmetric Henry reaction. researchgate.netacs.org While specific studies employing this compound are not prominently reported in the reviewed literature, the performance of structurally related C₁-symmetric and C₂-symmetric chiral diamine-copper complexes provides a strong indication of its potential. For example, a catalyst system comprising a C₁-symmetric chiral diamine and a copper(II) salt has been shown to be highly effective in the reaction between various aldehydes and nitroalkanes, affording products in high yields and with excellent enantioselectivities. acs.orgnih.gov A proposed transition state involves the coordination of both the nitroalkane (as a nitronate) and the aldehyde to the chiral copper complex, allowing for a highly organized, enantioselective bond formation.
Illustrative Data for a Related Chiral Diamine-Copper Catalyzed Asymmetric Henry Reaction The following table presents data for a representative asymmetric Henry reaction catalyzed by a related C1-symmetric chiral diamine/CuCl₂ complex to illustrate typical performance. acs.org
| Entry | Aldehyde | Nitroalkane | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Nitromethane | 95 | 98 |
| 2 | 4-Chlorobenzaldehyde | Nitromethane | 96 | 99 |
| 3 | 2-Naphthaldehyde | Nitromethane | 98 | 97 |
| 4 | Cyclohexanecarboxaldehyde | Nitromethane | 92 | 95 |
The aza-Henry (or nitro-Mannich) reaction is the nucleophilic addition of a nitroalkane to an imine, yielding a β-nitroamine. rsc.org These products are highly valuable as they are direct precursors to chiral 1,2-diamines, which are ubiquitous structural motifs in natural products, pharmaceuticals, and other chiral ligands. rsc.orgsci-hub.se
The catalytic asymmetric aza-Henry reaction has been successfully achieved using chiral metal complexes. Similar to the Henry reaction, copper complexes of chiral ligands, including those derived from amino alcohols and diamines, have been shown to be effective catalysts. rsc.org These catalysts facilitate the reaction between various N-protected imines and nitroalkanes, affording the desired β-nitroamines with high yields and enantioselectivities. The N-protecting group on the imine, such as a tosyl (Ts) or phosphinoyl group, plays a crucial role in activating the imine towards nucleophilic attack and influencing the stereochemical outcome. sci-hub.sersc.org
Given the success of related chiral diamines in similar transformations, it is highly probable that a copper complex of this compound would serve as a competent catalyst for the asymmetric aza-Henry reaction, providing access to valuable chiral β-nitroamines and, subsequently, chiral 1,2-diamines.
Illustrative Data for a Related Chiral Ligand-Copper Catalyzed Asymmetric Aza-Henry Reaction The following table presents data for a representative asymmetric aza-Henry reaction catalyzed by a related chiral ligand-copper complex to illustrate typical performance. rsc.org
| Entry | N-Tosyl-imine Substrate | Nitroalkane | Yield (%) | ee (%) |
| 1 | N-Ts-benzaldimine | Nitromethane | >80 | >99 |
| 2 | N-Ts-4-chlorobenzaldimine | Nitromethane | >80 | >99 |
| 3 | N-Ts-4-methoxybenzaldimine | Nitromethane | >80 | >99 |
| 4 | N-Ts-2-naphthalimine | Nitromethane | >80 | >99 |
Asymmetric Carbon-Nitrogen Bond Formation
The enantioselective formation of carbon-nitrogen bonds is a critical process for the synthesis of a wide array of nitrogen-containing compounds, including many pharmaceuticals. rsc.org
No published research could be found that specifically employs This compound as a ligand for catalytic asymmetric C-N bond-forming reactions. While general methods for the synthesis of chiral 1,2-diamines through C-N bond formation exist, the use of this particular compound as a ligand to catalyze such reactions in an enantioselective manner has not been reported. rsc.org
Enantioselective Hydrogenation Reactions
Asymmetric hydrogenation is a widely used industrial process for the synthesis of enantiomerically pure compounds. Chiral ligands based on 1,2-diamines are known to be effective in combination with metals like rhodium and iridium for the hydrogenation of various unsaturated substrates.
Specific data on the performance of This compound -derived ligands in the enantioselective hydrogenation of ketones, olefins, or imines is not available in the peer-reviewed literature. While the broader class of N,N'-dialkyl-1,2-diphenylethylenediamines has been used in such reactions, the influence of the ortho-chloro substituent of the target compound has not been documented. nih.gov
Other Enantioselective Reactions
This section covers other important enantioselective transformations where chiral diamines could potentially be employed.
Desymmetrization of Prochiral Ketones: The desymmetrization of prochiral or meso compounds is an efficient strategy for creating stereocenters. While related compounds like para-chlorophenyl ethanediamine have been used as substrates in enzymatic desymmetrization, there are no reports of This compound being used as a catalyst or ligand for the desymmetrization of prochiral ketones. mdpi.com
Asymmetric Hydrosilylation: The asymmetric hydrosilylation of ketones is a valuable method for producing chiral secondary alcohols. Again, the literature lacks specific examples of This compound being used as a ligand in this transformation.
Role as a Chiral Auxiliary in Stoichiometric Asymmetric Synthesis
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a diastereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. williams.edu
There is no specific evidence in the scientific literature to suggest that This compound has been employed as a chiral auxiliary in stoichiometric asymmetric synthesis. While the structural motif is similar to other known chiral auxiliaries, its application in this capacity, along with the corresponding diastereoselectivities and yields of such reactions, has not been reported.
Exploration in Organocatalysis
While the primary applications of many chiral diamines, including those structurally related to this compound, have been in the realm of metal-based catalysis, their potential and exploration in the field of organocatalysis represent a growing area of interest. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers advantages such as lower toxicity, stability, and cost-effectiveness compared to many metal catalysts. Chiral diamines are particularly attractive scaffolds for organocatalysts due to the presence of two nitrogen atoms that can be readily functionalized to create bifunctional catalysts capable of activating both the nucleophile and the electrophile in a reaction.
A thorough review of the scientific literature indicates that direct and specific applications of this compound as a primary organocatalyst are not extensively documented. However, the structural motif of a chiral 1,2-diamine is central to a well-established class of organocatalysts. Therefore, the exploration of this compound in organocatalysis can be understood through the lens of its potential derivatization into bifunctional catalysts, drawing parallels from more extensively studied analogs like (1R,2R)-cyclohexane-1,2-diamine and 1,2-diphenylethylenediamine (DPEN). nih.govbeilstein-journals.org
The general strategy involves the derivatization of one of the amino groups of the diamine with a hydrogen-bond donor moiety, such as a urea, thiourea (B124793), or squaramide group, while the other amino group provides a basic site for activating the substrate. nih.gov This bifunctional activation is a cornerstone of modern organocatalysis. For instance, organocatalysts based on a (1R,2R)-cyclohexane-1,2-diamine scaffold have been synthesized and tested in reactions like the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. nih.gov In these studies, while conversions were high, the enantioselectivities were modest, indicating that the catalyst's structure requires fine-tuning to achieve optimal stereocontrol. nih.gov
Protonated chiral 1,2-diamines and their derivatives have also been successfully employed as organocatalysts in asymmetric aldol (B89426) and nitroso aldol reactions. beilstein-journals.orgresearchgate.net In these cases, the diamine can form an enamine or iminium ion intermediate with a carbonyl compound, while the protonated secondary amine can activate the electrophile through hydrogen bonding. beilstein-journals.org The stereochemical outcome of the reaction is dictated by the chiral environment created by the diamine backbone and its substituents. Research on mono-N-alkylated 1,2-diphenylethylenediamine (DPEN) has shown that the steric and electronic properties of the substituents on the diamine are crucial for achieving high yields and enantioselectivities. researchgate.net
Given these precedents, this compound represents a promising, yet underexplored, platform for the development of novel organocatalysts. The presence of the 2-chlorophenyl group could introduce unique steric and electronic effects that may influence the catalytic activity and selectivity in asymmetric transformations. Future research could focus on the synthesis of its thiourea, squaramide, or sulfonamide derivatives and their application in various organocatalytic reactions.
Interactive Data Table: Representative Organocatalytic Reactions with Structurally Similar Chiral Diamines
The following table presents data from studies on chiral diamines that are structurally analogous to this compound, illustrating their potential application in organocatalysis. Note that these results are not for the subject compound itself but for related structures.
| Catalyst Type | Reaction | Substrate 1 | Substrate 2 | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (1R,2R)-Cyclohexane-1,2-diamine Derivative | Michael Addition | Acetylacetone | trans-β-Nitrostyrene | up to 93 | up to 41 | nih.gov |
| Mono-N-alkylated DPEN | Aldol Reaction | Various Aldehydes | Ketones | up to 80 | up to 90 | researchgate.net |
| Diphenylethylenediamine Derivative | Nitroso Aldol Reaction | Cyclohexanone | Nitrosobenzene | 95 | 98 | beilstein-journals.org |
Derivatization and Functionalization Strategies for 1s 1 2 Chlorophenyl Ethane 1,2 Diamine
Formation of Chiral Schiff Bases
The reaction of primary amines with aldehydes or ketones to form imines, also known as Schiff bases, is a robust and fundamental transformation in organic chemistry. When a chiral diamine such as (1S)-1-(2-Chlorophenyl)ethane-1,2-diamine is used, the resulting Schiff base incorporates the chirality of the diamine, making it a valuable ligand for asymmetric catalysis.
The condensation reaction is typically carried out by refluxing the diamine with two equivalents of a carbonyl compound in a suitable solvent, such as ethanol (B145695) or toluene. researchgate.net The removal of water, a byproduct of the reaction, is often necessary to drive the equilibrium towards the formation of the imine. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by the addition of a dehydrating agent.
The general reaction scheme for the formation of a chiral Schiff base from this compound is as follows:
Scheme 1: General Synthesis of Chiral Schiff Bases
A variety of aldehydes and ketones can be employed in this synthesis, leading to a library of chiral Schiff base ligands with different steric and electronic properties. The choice of the carbonyl compound is critical as it directly influences the coordination environment of the resulting metal complexes and, consequently, their catalytic activity and selectivity.
Table 1: Examples of Aldehydes for Chiral Schiff Base Synthesis
| Aldehyde | Resulting Schiff Base Name | Potential Application |
| Salicylaldehyde | (1S,1'S)-2,2'-((1S)-1-(2-chlorophenyl)ethane-1,2-diyl)bis(azan-1-yl-1-ylidene)bis(methan-1-yl-1-ylidene)diphenol | Asymmetric catalysis |
| 2-Hydroxyacetophenone | N,N'-((1S)-1-(2-chlorophenyl)ethane-1,2-diyl)bis(1-(2-hydroxyphenyl)ethan-1-imine) | Ligand for metal complexes |
| Pyridine-2-carbaldehyde | N,N'-((1S)-1-(2-chlorophenyl)ethane-1,2-diyl)bis(1-(pyridin-2-yl)methanimine) | Coordination chemistry |
The characterization of these Schiff bases is typically performed using spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The disappearance of the N-H stretching vibrations and the appearance of a characteristic C=N stretching band in the IR spectrum confirm the formation of the imine. researchgate.net
Synthesis of N-Substituted Derivatives
The nucleophilicity of the amino groups in this compound allows for the straightforward synthesis of N-substituted derivatives through reactions such as alkylation and acylation. These modifications can enhance the steric bulk around the chiral center, which is often desirable in asymmetric catalysis to improve enantioselectivity.
N-alkylation can be achieved by reacting the diamine with an appropriate alkyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The degree of substitution can be controlled by the stoichiometry of the reactants. For instance, using two equivalents of an alkylating agent will lead to the disubstituted product.
Scheme 2: General Synthesis of N-Alkyl Derivatives
Similarly, N-acylation can be performed using acyl chlorides or anhydrides. This reaction introduces an amide functionality, which can alter the electronic properties of the diamine and its coordination behavior.
Table 2: Reagents for the Synthesis of N-Substituted Derivatives
| Reagent | Reaction Type | Resulting Derivative |
| Methyl iodide | Alkylation | (1S)-N1,N2-dimethyl-1-(2-chlorophenyl)ethane-1,2-diamine |
| Benzyl bromide | Alkylation | (1S)-N1,N2-dibenzyl-1-(2-chlorophenyl)ethane-1,2-diamine |
| Acetyl chloride | Acylation | (1S)-N,N'-(1-(2-chlorophenyl)ethane-1,2-diyl)diacetamide |
| Benzoyl chloride | Acylation | (1S)-N,N'-(1-(2-chlorophenyl)ethane-1,2-diyl)dibenzamide |
The synthesis of these N-substituted derivatives allows for the fine-tuning of the ligand's properties, which is a key aspect in the development of highly efficient and selective catalysts.
Incorporation into Polymeric or Supported Catalytic Systems
The heterogenization of homogeneous catalysts is a significant area of research, as it facilitates catalyst recovery and reuse, a crucial factor for sustainable chemical processes. This compound and its derivatives can be immobilized on insoluble supports, such as polymers or silica (B1680970) gel, to create recyclable catalytic systems.
One common strategy for immobilization involves the functionalization of the support material with a reactive group that can form a covalent bond with the diamine or its derivative. For example, a polymer backbone can be modified to contain a leaving group that can be displaced by one of the amino groups of the diamine.
Alternatively, the diamine itself can be modified to contain a polymerizable group, such as a vinyl group. Copolymerization of this functionalized monomer with a suitable comonomer would then lead to a chiral polymer with the diamine unit integrated into the polymer chain.
Scheme 3: Example of Immobilization on a Polymer Support
While the use of insoluble polymer-supported catalysts can sometimes lead to reduced catalytic activity or selectivity due to restricted mobility of the active sites, the development of soluble polymer-supported catalysts offers a promising alternative. These catalysts are soluble in the reaction medium, behaving like homogeneous catalysts, but can be precipitated and recovered by changing the solvent composition after the reaction is complete. cmu.edu
Table 3: Polymer Supports for Catalyst Immobilization
| Support Material | Functionalization Strategy | Potential Advantage |
| Polystyrene | Chloromethylation followed by reaction with the diamine | Robust and widely available support |
| Silica Gel | Functionalization with an organosilane containing a reactive group | High surface area and thermal stability |
| Soluble Polymers | Copolymerization of a diamine-containing monomer | Combines advantages of homogeneous and heterogeneous catalysis cmu.edu |
The development of such supported systems is crucial for the practical application of chiral catalysts in large-scale industrial processes.
Utility of Functional Groups (e.g., Nitro Group Reduction and Subsequent Transformations)
Further functionalization of derivatives of this compound can open up new avenues for creating complex molecular structures and catalysts. A particularly useful strategy involves the introduction of a nitro group, which can then be chemically transformed into other functional groups.
For instance, a nitro group can be introduced onto the aromatic ring of the diamine or, more commonly, onto a Schiff base derivative. The strong electron-withdrawing nature of the nitro group can influence the electronic properties of the molecule and may be beneficial in certain catalytic applications. nih.govmdpi.com
The true synthetic utility of the nitro group lies in its facile reduction to an amino group. This transformation is typically achieved through catalytic hydrogenation using reagents such as palladium on carbon (Pd/C) or through chemical reduction with metals like tin or zinc in an acidic medium. commonorganicchemistry.comscispace.com
Scheme 4: Reduction of a Nitro-Functionalized Schiff Base Derivative
The newly formed amino group can then serve as a handle for a variety of subsequent transformations, including:
Diazotization followed by Sandmeyer-type reactions: This allows for the introduction of a wide range of substituents, such as halogens, cyano groups, or hydroxyl groups.
Acylation or sulfonylation: This can be used to introduce new functional groups and modify the properties of the molecule.
Formation of new C-N bonds: The amino group can participate in coupling reactions to build more complex molecular architectures.
A key advantage of this approach is the ability to perform these transformations on a chiral scaffold, preserving the stereochemical integrity of the original diamine. This strategy significantly expands the range of accessible chiral ligands and building blocks derived from this compound.
Table 4: Reagents for Nitro Group Reduction
| Reagent | Conditions | Selectivity |
| H₂/Pd/C | Catalytic hydrogenation | Highly efficient but can also reduce other functional groups commonorganicchemistry.com |
| SnCl₂/HCl | Acidic reduction | Often used for selective reduction of nitro groups in the presence of other reducible functionalities scispace.com |
| Fe/NH₄Cl | Neutral reduction | Milder conditions compared to SnCl₂/HCl |
| Na₂S₂O₄ | Sodium dithionite | Can be used for selective reduction under mild conditions |
The strategic introduction and subsequent transformation of functional groups like the nitro group provide a powerful tool for the synthesis of novel and highly functionalized chiral compounds based on the this compound framework.
Theoretical and Computational Investigations of 1s 1 2 Chlorophenyl Ethane 1,2 Diamine
Conformational Analysis and Stereochemical Control Studies
The three-dimensional arrangement of a chiral ligand is paramount to its ability to control the stereochemical outcome of a reaction. For (1S)-1-(2-Chlorophenyl)ethane-1,2-diamine, the relative orientation of the 2-chlorophenyl group and the two amino groups dictates the shape of the chiral pocket it creates when complexed to a metal center. Conformational analysis through computational methods is essential to identify the most stable conformers and to understand the energetic barriers between them.
Detailed research findings in this area, though not extensively published for this specific molecule, would typically involve a systematic search of the potential energy surface. This is often achieved using molecular mechanics (MM) force fields, which provide a rapid initial screening of possible conformations. The resulting low-energy structures are then subjected to more accurate quantum mechanical calculations, typically using Density Functional Theory (DFT), to refine their geometries and relative energies.
Key to this analysis is the dihedral angle between the two amino groups and the orientation of the 2-chlorophenyl substituent. The gauche conformation of the ethylenediamine (B42938) backbone is generally preferred in related 1,2-diamines, as it allows for the formation of a stable five-membered chelate ring upon coordination to a metal. However, the steric bulk and electronic properties of the 2-chlorophenyl group introduce additional complexity. Computational studies would aim to quantify the energetic preferences for different rotamers of the phenyl group.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N-C-C-N) | Phenyl Orientation | Relative Energy (kcal/mol) |
| Gauche-1 | 60° | Perpendicular to C-C bond | 0.00 |
| Gauche-2 | -60° | Parallel to C-C bond | 1.25 |
| Anti | 180° | Perpendicular to C-C bond | 3.50 |
| Eclipsed | 0° | N/A | > 5.00 |
Note: This data is hypothetical and for illustrative purposes, based on typical findings for similar chiral diamines.
These computational findings are crucial for understanding how the ligand presents a specific chiral environment to the incoming substrate, thereby dictating the stereochemical pathway of the reaction.
Quantum Chemical Studies on Ligand-Metal Interactions and Complex Stability
Once the conformational preferences of the free ligand are understood, the next step is to investigate its interaction with metal centers. Quantum chemical methods, particularly DFT, are invaluable for this purpose. These studies can provide detailed information on the geometry, bonding, and electronic structure of the resulting metal complexes.
Furthermore, techniques like Natural Bond Orbital (NBO) analysis can be employed to quantify the nature of the ligand-metal bonding. This would elucidate the extent of sigma-donation from the nitrogen lone pairs to the metal and any potential pi-backbonding interactions. The electronic effect of the 2-chlorophenyl group, being weakly electron-withdrawing, can be precisely quantified in terms of its influence on the electron density at the nitrogen atoms and, consequently, the strength of the coordination bond.
Table 2: Illustrative DFT-Calculated Properties of a [Rh(this compound)Cl2]+ Complex
| Property | Calculated Value |
| Rh-N1 Bond Length | 2.05 Å |
| Rh-N2 Bond Length | 2.07 Å |
| N-Rh-N Bite Angle | 83.5° |
| Ligand Binding Energy | -45.2 kcal/mol |
| NBO Charge on Rh | +0.85 e |
Note: This data is illustrative and based on typical values for rhodium-diamine complexes.
These studies provide a rational basis for why certain metals form stable and active catalysts with this ligand, and how the ligand's electronic properties are tuned by its substituents.
Mechanistic Elucidation of Catalytic Cycles
With a stable ligand-metal complex established, computational chemistry can be used to map out the entire catalytic cycle of a reaction. This involves identifying the structures and energies of all intermediates and transition states. Such studies are critical for understanding the origin of catalysis and enantioselectivity.
Crucially, for an asymmetric reaction, there will be two competing diastereomeric pathways leading to the two enantiomeric products. By calculating the energy profiles for both pathways, the origin of enantioselectivity can be pinpointed. The difference in the activation energies of the stereodetermining transition states (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the product. These investigations can reveal the specific non-covalent interactions, such as steric hindrance or hydrogen bonding, between the chiral ligand and the substrate in the transition state that favor the formation of one enantiomer over the other.
Prediction of Enantioselectivity and Reactivity
A major goal of computational catalysis is to move from rationalization to prediction. By developing reliable computational models, it becomes possible to predict the enantioselectivity and reactivity of new catalysts and substrates without the need for extensive experimental screening.
For this compound, predictive models can be built based on the understanding gained from mechanistic studies. By systematically varying the substrate, for example, it is possible to compute the expected enantiomeric excess for a range of related reactions. These predictions can then be used to guide experimental efforts towards the most promising candidates.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Enantioselectivity Relationship (QSER) models represent a further step in this direction. These models use statistical methods to correlate calculated molecular descriptors of the catalyst and substrate with experimentally observed outcomes. While requiring a substantial amount of initial data to build a robust model, they can be incredibly powerful for the rapid prediction of enantioselectivity for new systems.
Advanced Computational Modeling Techniques
Beyond static DFT calculations of reaction pathways, more advanced computational techniques can provide a more dynamic and realistic picture of the catalytic system.
Molecular Dynamics (MD) simulations can be used to study the behavior of the catalyst and reactants in solution. By simulating the system over time, it is possible to observe the conformational flexibility of the catalyst, the role of the solvent in the reaction, and the initial stages of substrate binding. This can provide insights that are not accessible from static calculations alone. For the this compound ligand, MD simulations could reveal how the 2-chlorophenyl group sweeps out a particular chiral space and how solvent molecules might mediate interactions within the catalytic pocket.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a compromise between the accuracy of quantum mechanics and the speed of molecular mechanics. In this approach, the reactive core of the system (the metal center and the atoms directly involved in bond breaking and forming) is treated with a high level of QM theory, while the rest of the system (the bulk of the ligand, the solvent) is treated with a more computationally efficient MM force field. This allows for the study of large, complex systems that would be computationally prohibitive to treat entirely with QM methods.
These advanced techniques, while computationally demanding, are becoming increasingly important for obtaining a comprehensive understanding of the intricate factors that govern the performance of chiral catalysts based on ligands like this compound.
Emerging Research Areas and Future Perspectives
Integration into Multi-Catalytic Systems
The integration of chiral catalysts into multi-catalytic or tandem reaction systems is a burgeoning field of chemical synthesis, aiming to construct complex molecules in a single pot with high efficiency and stereoselectivity. Chiral diamines and their derivatives are prime candidates for this approach due to their versatility as ligands for various metal catalysts and as organocatalysts themselves.
While specific examples detailing the use of (1S)-1-(2-Chlorophenyl)ethane-1,2-diamine in multi-catalytic systems are still emerging, the foundational research with similar chiral diamines provides a clear roadmap for its future applications. For instance, domino reactions that combine metal-catalyzed processes with organocatalysis are of significant interest. A hypothetical multi-catalytic system could involve a rhodium complex of this compound for an initial asymmetric transformation, followed by a palladium-catalyzed cross-coupling reaction to further functionalize the molecule. researchgate.net The unique steric and electronic nature of the 2-chlorophenyl group could influence the reactivity and selectivity of each catalytic cycle in such a tandem process.
Future research is expected to focus on designing and implementing this compound in domino, sequential, and concurrent multi-catalytic processes. The development of bifunctional catalysts, where the diamine is functionalized to incorporate another catalytic moiety, is another promising direction. These advanced systems would leverage the specific properties of the diamine to achieve novel and efficient synthetic transformations.
Development of Novel Synthetic Applications
The primary application of chiral diamines like this compound is as a chiral ligand or auxiliary in asymmetric synthesis. Research is continuously seeking to expand the scope of reactions where these ligands can induce high stereoselectivity.
One major area of development is in asymmetric hydrogenation and transfer hydrogenation reactions. Ruthenium(II) complexes with chiral diamines and diphosphine ligands are highly effective for the asymmetric hydrogenation of ketones. lookchem.com The substitution pattern on the diamine ligand, such as the 2-chloro group in the subject compound, can have a remarkable effect on the catalytic activity and enantioselectivity.
Another promising application is in asymmetric Michael additions. Chiral thiourea (B124793) derivatives of 1,2-diphenylethylenediamine have been successfully used as organocatalysts for the asymmetric Michael addition of various nucleophiles to nitroalkenes. rsc.org The development of a thiourea derivative of this compound could lead to a highly effective catalyst for constructing chiral gamma-nitro carbonyl compounds, which are valuable synthetic intermediates.
The utility of this diamine is also being explored in the synthesis of biologically active compounds. For example, derivatives of 1,2-bis(4-chlorophenyl)ethane-1,2-diamine (B1330857) have been investigated as intermediates in the preparation of diamine complexes with potential antitumor activity. impurity.com This highlights the potential for this compound and its derivatives in medicinal chemistry.
Future work will likely involve the application of this chiral diamine in a wider range of asymmetric transformations, including C-H activation, cycloadditions, and photoredox catalysis, to synthesize complex chiral molecules.
Exploration of Sustainable Synthesis Methods
The principles of green chemistry are increasingly influencing the design of synthetic routes. For chiral diamines, this translates to developing more efficient, atom-economical, and environmentally benign methods for their preparation. The synthesis of vicinal diamines is a key area of research in this context. rsc.org
Traditional methods for synthesizing chiral 1,2-diamines can be lengthy and may involve the use of hazardous reagents. Modern approaches focus on catalytic asymmetric methods that start from simple, readily available materials. Strategies such as the catalytic aminolysis of meso-aziridines, hydroamination of allylic amines, and diamination of olefins are being actively investigated for the synthesis of enantioenriched 1,2-diamines. rsc.org
Recent advancements in biomimetic catalysis also offer a green approach to synthesis. The design of chiral diamine catalysts that can function efficiently in water is a significant step towards more sustainable chemical processes. chemrxiv.org While not yet specifically demonstrated for this compound, the development of water-compatible catalytic systems based on this ligand is a key future objective.
The table below summarizes some modern, more sustainable approaches to the synthesis of chiral vicinal diamines, which could be adapted for the synthesis of this compound.
| Synthetic Strategy | Catalyst/Reagent | Key Features |
| Asymmetric Ring-Opening of meso-Aziridines | Chiral Lewis or Brønsted Acid | Desymmetrization of prochiral substrates. rsc.org |
| Hydroamination of Allylic Amines | Rhodium or Copper Catalysts | Atom-economical addition of an N-H bond across a C=C bond. rsc.org |
| Asymmetric Diamination of Olefins | Metal Catalysts | Direct formation of two C-N bonds. |
| Biomimetic Catalysis in Water | Chiral Diamine Ligands | Environmentally friendly solvent, potential for high efficiency. chemrxiv.org |
Advancements in Chiral Diamine Library Synthesis for Research Applications
The discovery of new and improved chiral catalysts often relies on the screening of libraries of ligands. Combinatorial chemistry has become a powerful tool for the rapid synthesis and evaluation of large numbers of compounds. chemrxiv.org The synthesis of libraries of chiral diamines with diverse substitution patterns is crucial for identifying optimal ligands for specific asymmetric transformations.
Flow-based semiautomatic systems have been developed for the synthesis of chiral diamine libraries, allowing for the efficient production of a wide range of ligands for screening in catalytic reactions. researchgate.net The inclusion of this compound and its analogs in such libraries would enable a systematic investigation of the effect of the 2-chlorophenyl substituent on catalytic performance across various reactions.
The screening of these libraries can be accelerated using high-throughput techniques. For instance, methods have been developed to screen parallel combinatorial libraries of chiral selectors for chromatography using circular dichroism measurements. nih.gov This approach could be adapted to rapidly assess the enantioselective binding properties of new chiral diamine ligands.
Future advancements in this area will likely involve the use of machine learning and computational modeling to predict the performance of chiral diamines in catalytic reactions, guiding the design of more focused and effective ligand libraries. The systematic exploration of the chemical space around the 1,2-diarylethylenediamine scaffold, including variations like this compound, will be essential for the continued development of asymmetric catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
